molecular formula C15H15NO3S B5857967 methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B5857967
M. Wt: 289.4 g/mol
InChI Key: PKGIVAGLLQRRSJ-UHFFFAOYSA-N
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Description

    Reagents: 4-ethylbenzoyl chloride and a suitable amine.

    Conditions: The reaction is typically performed in an inert atmosphere using a solvent like dichloromethane.

  • Step 3: Formation of the Methyl Ester

      Reagents: Methanol and a strong acid catalyst.

      Conditions: The esterification reaction is carried out under reflux conditions.

  • Industrial Production Methods

    Industrial production of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate typically involves a multi-step process. One common method starts with the preparation of the thiophene ring, followed by the introduction of the ethylbenzoyl group and the methyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of the Thiophene Ring

        Reagents: Thiophene, bromine, and a suitable base.

        Conditions: The reaction is carried out under reflux conditions with a base such as sodium hydroxide.

    Chemical Reactions Analysis

    Types of Reactions

    Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

      Oxidation: The thiophene ring can be oxidized using strong oxidizing agents.

      Reduction: The carbonyl group in the ethylbenzoyl moiety can be reduced to an alcohol.

      Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

      Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

      Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

    Major Products Formed

      Oxidation: Formation of sulfoxides or sulfones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of halogenated or alkylated derivatives.

    Scientific Research Applications

    Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential biological activity and interactions with biomolecules.

      Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of advanced materials and chemical sensors.

    Mechanism of Action

    The mechanism of action of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and ethylbenzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

    • Methyl 3-amino-2-thiophenecarboxylate
    • Ethyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate
    • Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

    Uniqueness

    Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of the ethylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.

    Properties

    IUPAC Name

    methyl 3-[(4-ethylbenzoyl)amino]thiophene-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15NO3S/c1-3-10-4-6-11(7-5-10)14(17)16-12-8-9-20-13(12)15(18)19-2/h4-9H,3H2,1-2H3,(H,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PKGIVAGLLQRRSJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15NO3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    289.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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